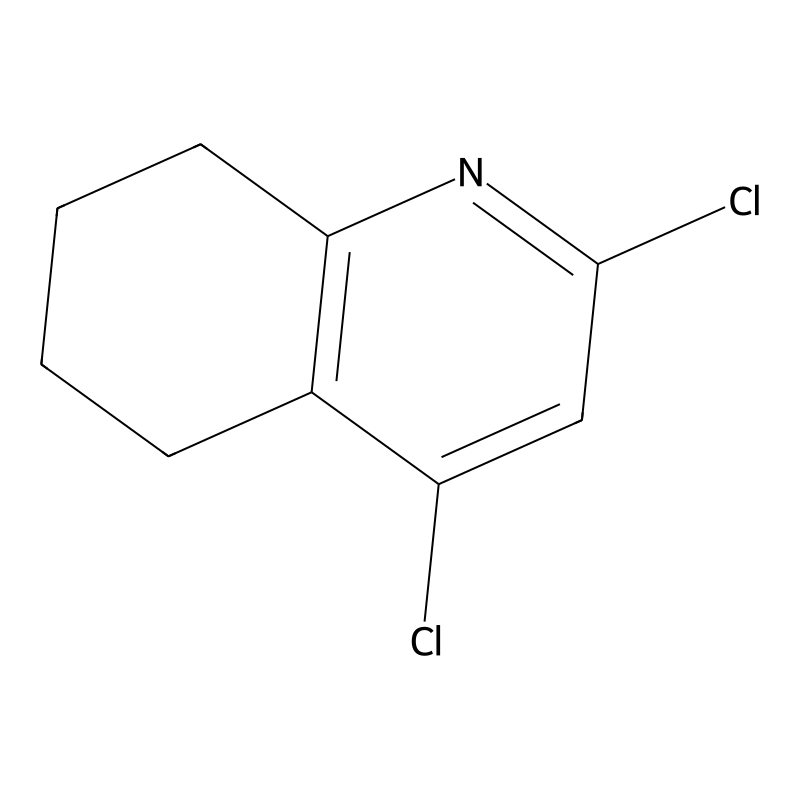2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives
Scientific Field: Medicinal Chemistry.
Application Summary: This research focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives to develop new antimicrobial agents with excellent antibacterial activity.
Methods of Application: The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
DDQ as a versatile and easily recyclable oxidant
Scientific Field: Organic Chemistry.
Application Summary: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential.
Methods of Application: DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds.
Synthesis of Halogenated Heterocycles
Application Summary: This research focused on the synthesis of halogenated heterocycles, which are a class of compounds that include “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”.
Methods of Application: The specific methods of synthesis can vary widely depending on the specific compound being synthesized.
Development of Antagonists for NDMA in Glycine Receptors
2,4-Dichloro-5,6,7,8-tetrahydroquinoline has the molecular formula C9H9Cl2N and a molecular weight of approximately 202.08 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a boiling point that is not well-documented in available literature . The compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline structure, which contributes to its unique chemical behavior.
- Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring allows for electrophilic substitutions such as nitration and halogenation .
- Reduction: It can be reduced to form saturated derivatives using reducing agents like sodium borohydride .
- Alkylation: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts.
- Oxidation: The tetrahydroquinoline structure can be oxidized back to quinoline using agents like potassium permanganate .
- Cyclization: Depending on conditions, cyclization reactions may occur to yield other heterocyclic compounds.
Research indicates that 2,4-dichloro-5,6,7,8-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential role in treating hyperlipidemia and may possess anti-inflammatory properties. Additionally, compounds in the tetrahydroquinoline family have shown promise in neuroprotective applications and as potential agents against certain types of cancer .
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline typically involves:
- Starting Materials: The process often begins with pyridine derivatives.
- Reaction Conditions: A common method includes the reaction of 1,4-dichlorobutane with pyridine under controlled temperatures and inert atmospheres.
- Yield: High yields (up to 95%) can be achieved through careful manipulation of reaction conditions such as temperature and solvent choice .
The applications of 2,4-dichloro-5,6,7,8-tetrahydroquinoline span various fields:
- Pharmaceuticals: Investigated for use in drug formulations targeting metabolic disorders and inflammation.
- Chemical Intermediates: Used as a building block in synthesizing other complex organic molecules.
- Research: Employed in studies exploring the structure-activity relationship within quinoline derivatives.
Interaction studies have revealed that 2,4-dichloro-5,6,7,8-tetrahydroquinoline interacts with various biological targets. Its structure allows it to bind effectively to enzymes involved in lipid metabolism and potentially modulate pathways related to inflammation and cellular signaling . Further research is ongoing to elucidate its mechanisms of action fully.
Several compounds share structural similarities with 2,4-dichloro-5,6,7,8-tetrahydroquinoline. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | C9H11N | No chlorine substituents |
| 2-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | Single chlorine substituent |
| 3-Nitro-5,6,7,8-tetrahydroquinoline | C9H10N2O2 | Contains a nitro group |
| 4-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | Chlorine at the para position |
| N-Methyl-5,6,7,8-tetrahydroquinoline | C10H13N | Methyl group on nitrogen |
The presence of two chlorine atoms at specific positions distinguishes 2,4-dichloro-5,6,7,8-tetrahydroquinoline from its analogs and may influence its reactivity and biological activity significantly.








